(4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
Beschreibung
The compound "(4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a methanone core linked to a 4-butoxyphenyl group and a piperazine ring substituted with a pyridinyl-oxadiazole moiety. Its synthesis and characterization likely employ advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), as demonstrated in analogous compounds . Structural determination may also involve X-ray crystallography using software suites like SHELX .
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-3-4-15-30-20-8-5-18(6-9-20)23(29)28-13-11-27(12-14-28)21-10-7-19(16-24-21)22-25-17(2)31-26-22/h5-10,16H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMGWKPJKNQMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates several pharmacologically relevant moieties, including oxadiazole and piperazine. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The structure includes a butoxyphenyl group and a piperazine ring substituted with a pyridine and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess antibacterial and antifungal activities. A study demonstrated that similar oxadiazole-containing compounds displayed moderate to excellent antimicrobial effects against various bacterial strains, suggesting that the incorporation of the oxadiazole ring in our compound may confer similar properties .
Anticancer Activity
The piperazine and pyridine components are frequently associated with anticancer properties. Studies have shown that piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds with structural similarities to (4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer .
Neuroprotective Effects
There is emerging evidence that oxadiazole derivatives may also possess neuroprotective effects. For example, compounds similar in structure have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases .
Case Studies
- Antimicrobial Screening : A series of oxadiazole derivatives were tested against standard bacterial strains (e.g., E. coli, S. aureus). Results showed that many derivatives exhibited significant inhibition zones, indicating strong antibacterial activity. The structure–activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring significantly influenced potency .
- Anticancer Evaluation : In vitro studies on piperazine derivatives indicated that substitutions on the piperazine nitrogen significantly affected cytotoxicity against cancer cell lines. One study highlighted a derivative with an oxadiazole group achieving an IC50 of less than 10 µM against A549 lung cancer cells .
- Neuroprotection Studies : Research involving oxadiazole-containing compounds demonstrated their ability to reduce neuronal cell death in models of oxidative stress. These findings suggest potential therapeutic roles in conditions like Alzheimer's disease .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | Activity Type | IC50/Minimum Inhibition Concentration |
|---|---|---|---|
| Compound A | Oxadiazole derivative | Antimicrobial | 15 µg/mL against E. coli |
| Compound B | Piperazine-based | Anticancer | 8 µM against A549 cells |
| Compound C | Neuroprotective agent | Neuroprotection | Significant reduction in apoptosis |
Table 2: Structure–Activity Relationship (SAR) Insights
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing oxadiazole and piperazine structures exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various biochemical pathways. For instance, similar compounds have been shown to activate caspases and induce mitochondrial dysfunction, leading to cell death .
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating that the presence of the oxadiazole and piperazine moieties may enhance antimicrobial efficacy. For example, derivatives have shown activity against Escherichia coli and Staphylococcus aureus .
3. Neuropharmacological Effects
Due to the presence of the piperazine ring, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions .
Case Studies
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of related oxadiazole derivatives found that specific modifications to the piperazine structure significantly enhanced cytotoxicity against breast cancer cell lines. The results indicated that these modifications improved binding affinity to target proteins involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested for their antimicrobial activity against a panel of pathogens. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus, highlighting the compound's potential as a lead structure for developing new antibiotics.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The piperazine ring contains secondary amines that can act as nucleophiles. Reactions may include:
-
Alkylation/Acylation : Substitution of the piperazine nitrogen with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acetic anhydride).
-
Cross-Coupling Reactions : Potential for Suzuki or Buchwald–Hartwig coupling if activated aryl halides are present.
Conditions :
-
Base : Pyridine or NaH to deprotonate the amine.
-
Temperature : Typically room temperature to reflux.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety is electron-deficient and reactive toward:
-
Nucleophilic Attack : Substitution at the 3-position (occupied by the pyridine substituent here) is unlikely, but other positions may react under harsh conditions.
-
Electrophilic Substitution : Unlikely due to the ring’s electron-deficient nature.
Pyridine Ring Modifications
The pyridine ring (2-yl position) can undergo:
-
Electrophilic Substitution : Nitration, bromination, or sulfonation at para positions.
-
Metal-Mediated Coupling : Cross-coupling reactions (e.g., Heck, Sonogashira) if halogenated.
Example : Pyridine’s reactivity is enhanced by electron-withdrawing groups, though steric hindrance from the piperazine may limit substitution.
Ketone Group Reactions
The methanone (C=O) group can participate in:
-
Grignard/Wittig Reactions : Conversion to alcohols or alkenes.
-
Hydrolysis : Acidic or basic conditions may cleave the ketone, though stability depends on the carbonyl environment.
Butoxyphenyl Moiety Reactions
The 4-butoxyphenyl group is prone to:
-
Ether Cleavage : Acidic hydrolysis to form phenol.
-
Alkylation : Substitution of the oxygen atom with alkylating agents.
Mechanistic Considerations
-
Piperazine Reactivity : The secondary amines in the piperazine are less reactive than primary amines but can participate in nucleophilic attacks under appropriate conditions .
-
Steric Effects : Bulkiness around the pyridine-piperazine junction may hinder certain substitutions.
-
Biological Implications : The oxadiazole and pyridine moieties are common in medicinal chemistry for their ability to interact with biological targets (e.g., enzymes, receptors).
References : Structural and reactivity data are inferred from analogs in the provided sources . Specific experimental conditions may vary based on the compound’s exact environment.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs, focusing on substituent variations, physicochemical properties, and synthetic routes. Below is a detailed analysis:
Structural Analogues and Substituent Effects
- Core Methanone-Piperazine Scaffold: The methanone-piperazine backbone is shared with compounds such as "(4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone" () and thiophen-2-yl derivatives (e.g., compound 21 in ). These analogs differ in aryl substituents (e.g., fluorophenyl vs. butoxyphenyl) and heterocyclic appendages (e.g., pyridinyl-oxadiazole vs. thiophene or triazole groups). Such variations influence electronic properties, solubility, and target binding .
Heterocyclic Modifications :
Replacement of the 1,2,4-oxadiazole with a 1H-1,2,4-triazole (e.g., compound w3 in ) alters hydrogen-bonding capacity and metabolic stability. The 5-methyl group on the oxadiazole in the target compound may enhance lipophilicity compared to unsubstituted analogs .
Physicochemical and Spectral Properties
Key spectral data for the target compound and analogs are summarized below:
Pharmacological and Functional Insights
Vorbereitungsmethoden
Retrosynthetic Analysis
The target compound can be dissected into three primary fragments (Figure 1):
- 4-Butoxyphenyl methanone : Derived from 4-hydroxyacetophenone via alkylation.
- Piperazine-linked pyridine : Synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling.
- 5-Methyl-1,2,4-oxadiazole : Formed through cyclization of amidoxime intermediates.
Synthesis of Key Fragments
Preparation of 4-Butoxyphenyl Methanone
Route 1: Friedel-Crafts Acylation
4-Butoxybenzene is acylated using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃).
Route 2: Alkylation of 4-Hydroxyacetophenone
4-Hydroxyacetophenone is alkylated with 1-bromobutane under basic conditions (K₂CO₃/DMF, 80°C, 12 h).
| Step | Reagents/Conditions | Yield | Characterization Data (¹H NMR) |
|---|---|---|---|
| 1 | 4-Hydroxyacetophenone, 1-bromobutane, K₂CO₃, DMF, 80°C | 85% | δ 7.92 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.02 (t, 2H, -OCH₂-), 2.60 (s, 3H, COCH₃) |
Synthesis of 4-(5-(5-Methyl-1,2,4-Oxadiazol-3-yl)Pyridin-2-yl)Piperazine
Piperazine Substitution on Pyridine
2-Chloro-5-nitropyridine reacts with piperazine in DMF at 100°C for 16 h.
| Step | Reagents/Conditions | Yield | Characterization Data (LC-MS) |
|---|---|---|---|
| 1 | 2-Chloro-5-nitropyridine, piperazine, DIPEA, DMF, 100°C | 95% | m/z 253 [M+H]⁺ (C₁₁H₁₃N₄O₂) |
Nitro Reduction and Oxadiazole Formation
- Nitro Reduction : The nitro group is reduced to an amine using Fe/NH₄Cl in ethanol/water (50°C, 30 min).
- Amidoxime Formation : The amine reacts with methyl cyanoacetate and hydroxylamine to form an amidoxime.
- Cyclization : The amidoxime undergoes thermal cyclization (120°C, 4 h) to yield the oxadiazole.
| Step | Reagents/Conditions | Yield | Characterization Data (¹³C NMR) |
|---|---|---|---|
| 2 | Fe, NH₄Cl, EtOH/H₂O, 50°C | 90% | δ 155.2 (C=N), 148.7 (C-O) |
| 3 | Methyl cyanoacetate, NH₂OH·HCl, EtOH | 75% | δ 167.5 (C=O), 25.8 (CH₃) |
Coupling of Fragments
The final step involves coupling the 4-butoxyphenyl methanone with the piperazine-pyridine-oxadiazole fragment via a nucleophilic acyl substitution.
Methanone Formation
The ketone is activated as an acyl chloride (using SOCl₂) and reacted with the piperazine under basic conditions (Et₃N, CH₂Cl₂, 0°C → RT).
| Step | Reagents/Conditions | Yield | Characterization Data (HPLC) |
|---|---|---|---|
| 4 | 4-Butoxyphenyl acyl chloride, Et₃N, CH₂Cl₂ | 68% | Purity: 98.5% (Rt = 6.2 min, C18 column) |
Optimization and Challenges
- Oxadiazole Cyclization : Lower yields (≤60%) were observed without anhydrous conditions due to hydrolysis.
- Piperazine Coupling : Steric hindrance at the pyridine 2-position necessitated elevated temperatures (100°C).
- Purification : Silica gel chromatography with EtOAc/hexane (3:7) achieved >95% purity.
Alternative Routes
Route A: One-Pot Oxadiazole-Piperazine Assembly
A patent describes a tandem cyclization-coupling strategy using potassium tert-butoxide in THF, achieving 72% yield but requiring stringent moisture control.
Route B: Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduced reaction times for oxadiazole formation, though scalability remained limited.
Structural Confirmation
- ¹H/¹³C NMR : Key signals include δ 8.42 (pyridine-H), 7.85 (oxadiazole-CCH₃), and 1.75 (butoxy-CH₂).
- HRMS : m/z 477.2124 [M+H]⁺ (calculated for C₂₅H₂₉N₅O₃: 477.2128).
Industrial-Scale Considerations
- Cost Efficiency : Route 2 (alkylation of 4-hydroxyacetophenone) is preferred for large-scale production due to cheaper reagents.
- Environmental Impact : DMF was replaced with acetonitrile in later stages to reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
